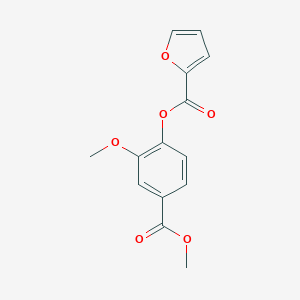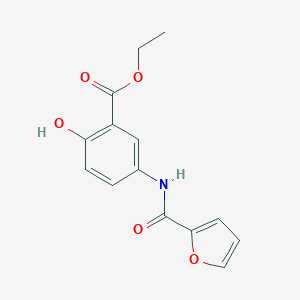![molecular formula C19H20O5 B309282 Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309282.png)
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate, also known as PMB, is a chemical compound that has gained interest in the scientific community due to its potential applications in the fields of medicine and pharmacology. PMB is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. This compound has also been shown to activate certain receptors in the body that are involved in pain perception, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of certain enzymes involved in the breakdown of cartilage, which may be beneficial in the treatment of arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate in laboratory experiments is that it is relatively easy to synthesize and is readily available. However, this compound is a relatively new compound and has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several potential future directions for research on Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate. One area of interest is the development of new drugs based on this compound that can be used to treat inflammatory conditions such as arthritis. Another area of research is the investigation of the potential neuroprotective effects of this compound, which may have implications for the treatment of neurological disorders such as Alzheimer's disease. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential side effects or limitations of its use.
Synthesis Methods
The synthesis of Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with propyl alcohol to yield this compound.
Scientific Research Applications
Propyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate has been extensively studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs to treat conditions such as arthritis and chronic pain.
properties
Molecular Formula |
C19H20O5 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
propyl 3-methoxy-4-(3-methylbenzoyl)oxybenzoate |
InChI |
InChI=1S/C19H20O5/c1-4-10-23-18(20)15-8-9-16(17(12-15)22-3)24-19(21)14-7-5-6-13(2)11-14/h5-9,11-12H,4,10H2,1-3H3 |
InChI Key |
DXFWSJUJOJQNII-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)C)OC |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=CC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)


![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)